molecular formula C11H11BrN4O2 B12068263 Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate

Cat. No.: B12068263
M. Wt: 311.13 g/mol
InChI Key: OEYHCUDLVTVMTM-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a bromo group, and a pyridyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl 2-cyano-3-(2-pyridyl)acrylate with hydrazine hydrate to form the pyrazole ring. Subsequent bromination and amination steps introduce the bromo and amino groups, respectively. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted pyrazoles
  • Nitro derivatives
  • Reduced amines
  • Fused ring systems

Scientific Research Applications

Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The presence of the amino and bromo groups allows for hydrogen bonding and hydrophobic interactions with the target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

  • Ethyl 5-amino-4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate
  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Comparison: Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate is unique due to the presence of the pyridyl group, which imparts distinct electronic and steric properties. This makes it more versatile in forming hydrogen bonds and interacting with biological targets compared to its analogs .

Properties

Molecular Formula

C11H11BrN4O2

Molecular Weight

311.13 g/mol

IUPAC Name

ethyl 5-amino-4-bromo-1-pyridin-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C11H11BrN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-5-3-4-6-14-7/h3-6H,2,13H2,1H3

InChI Key

OEYHCUDLVTVMTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=CC=N2

Origin of Product

United States

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